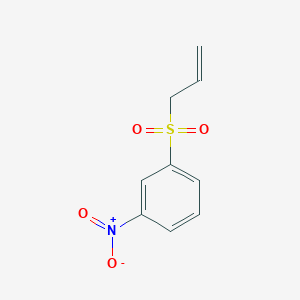

3-Nitrophenylallyl sulfone

Vue d'ensemble

Description

3-Nitrophenylallyl sulfone is a chemical compound with the molecular formula C9H9NO4S and a molecular weight of 227.24 g/mol. It is used in various chemical reactions and has been the subject of several studies .

Synthesis Analysis

The synthesis of sulfones, including 3-Nitrophenylallyl sulfone, has been extensively studied. One approach involves the use of sodium sulfinates, which act as versatile building blocks for preparing many valuable organosulfur compounds . Another method involves the use of palladium-catalysed aminosulfonylation process . Recent developments in the synthesis of sulfones have focused on more sustainable methods, such as the selective functionalization of C-H bonds and the fixation of sulfur dioxide .Molecular Structure Analysis

The molecular structure of 3-Nitrophenylallyl sulfone can be analyzed using various techniques. For example, three-dimensional electrostatic potential diagrams can be used to map the charge density between bonding or lone pair and antibonding orbitals .Chemical Reactions Analysis

Sulfone derivatives, including 3-Nitrophenylallyl sulfone, have been shown to participate in catalytic C-C and C-X bond construction . This emerging field of research is expanding the flexibility of C-S bonds and opening new possibilities for the use of sulfones in chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Nitrophenylallyl sulfone can be inferred from similar compounds. For example, 3-Nitrophenyl sulfone has a molecular formula of C12H8N2O6S, an average mass of 308.267 Da, and a monoisotopic mass of 308.010315 Da .Applications De Recherche Scientifique

- Sulfones serve as valuable intermediates in organic synthesis. They participate in diverse reactions due to their unique reactivity. For instance, they can be oxidized from sulfides, undergo aromatic sulfonylation, and engage in alkylation/arylation of sulfinates. These transformations allow for the construction of complex molecules and functional materials .

- 3-Nitrophenylallyl sulfone derivatives have potential applications in drug discovery. Researchers explore their use as Michael acceptors or as activating groups in various reactions. The sulfone moiety can be strategically removed after achieving the desired transformation, making it a versatile tool in drug synthesis .

- Sulfones play a role in metal-catalyzed coupling reactions . Their unique reactivity allows for efficient bond formation, making them useful in designing new catalysts for organic transformations .

- Recent advances include sulfone synthesis via C–H activation . This method enables direct functionalization of carbon-hydrogen bonds, providing a more streamlined approach to sulfone-containing compounds .

- Sulfur dioxide-based three-component approaches utilize sulfones. These reactions involve multiple reactants and lead to diverse product libraries. Researchers explore this strategy for rapid compound synthesis .

- Sulfones find applications in biological contexts. They can modulate chemical reactivity, stabilize carbanions, and serve as building blocks for bioactive molecules. Investigating their role in biological systems is an ongoing area of research .

Organic Synthesis and Building Blocks

Medicinal Chemistry

Catalysis

C–H Functionalization

Multicomponent Reactions

Biological Synthesis

Mécanisme D'action

While the exact mechanism of action for 3-Nitrophenylallyl sulfone is not known, it is likely similar to that of other sulfones. For example, dapsone, a sulfone drug, inhibits bacterial synthesis of dihydrofolic acid by competing with para-aminobenzoic acid for the active site of dihydropteroate synthase .

Orientations Futures

The field of sulfone chemistry, including compounds like 3-Nitrophenylallyl sulfone, is rapidly evolving. Recent research has focused on developing more sustainable methods for sulfone synthesis, and this trend is expected to continue in the future . The potential applications of sulfones in various industries, including pharmaceuticals and agrochemicals, also present exciting opportunities for future research .

Propriétés

IUPAC Name |

1-nitro-3-prop-2-enylsulfonylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4S/c1-2-6-15(13,14)9-5-3-4-8(7-9)10(11)12/h2-5,7H,1,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFHPXMHXPTWWHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50355557 | |

| Record name | STK177369 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3729-41-7 | |

| Record name | STK177369 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

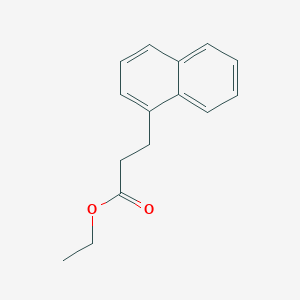

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(Vinyloxy)methyl]oxirane](/img/structure/B3051885.png)